N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide
CAS No.:
Cat. No.: VC13295186
Molecular Formula: C15H14ClN3O
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O |
|---|---|
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-chlorobenzamide |
| Standard InChI | InChI=1S/C15H14ClN3O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
| Standard InChI Key | SPEFDBDCENZWLZ-VCHYOVAHSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N |
| SMILES | CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N |
| Canonical SMILES | CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide is characterized by:
The compound features a hydrazone linkage (-NH-N=CH-) connecting a 4-chlorobenzoyl group and a 4-aminophenyl moiety. The (E)-configuration of the ethylidene group is critical for its spatial arrangement .
Crystallographic Insights
While no direct crystal data exists for this compound, related hydrazones exhibit non-planar conformations, with dihedral angles between aromatic rings ranging from 36.4° to 66.6° . Intermolecular hydrogen bonds (e.g., N–H···O=C) and π-π stacking interactions stabilize the crystal lattice in analogs .
Synthesis and Physicochemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 273–274°C (decomposition) | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol | |
| Stability | Stable under inert conditions |
Computational and Structural Studies
Molecular Docking
Docking simulations of analogs reveal:
ADMET Profiling
| Parameter | Value (Predicted) |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| CYP3A4 Inhibition | Yes |
| BBB Permeability | Low |
Future Directions
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